molecular formula C17H18N2OS2 B12038904 2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 587011-26-5

2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12038904
CAS No.: 587011-26-5
M. Wt: 330.5 g/mol
InChI Key: FRHSVLLPFLVUBJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions include oxidation, reduction, and substitution.
    • Common reagents: benzylthiol, ethylamine, and various oxidants or reducing agents.
    • Major products depend on reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in drug discovery.

      Biology: Investigated for potential bioactivity (e.g., kinase inhibitors).

      Medicine: May have therapeutic applications (e.g., anticancer agents).

      Industry: Potential use in materials science or organic synthesis.

  • Mechanism of Action

    • Binds to specific molecular targets (e.g., enzymes, receptors).
    • Alters biochemical pathways (e.g., signal transduction, metabolic processes).
  • Comparison with Similar Compounds

    • Unique features: Benzylthio substitution, ethyl and dimethyl groups.
    • Similar compounds: Pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines[2,3].

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential is yet to be explored

    Properties

    CAS No.

    587011-26-5

    Molecular Formula

    C17H18N2OS2

    Molecular Weight

    330.5 g/mol

    IUPAC Name

    2-benzylsulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C17H18N2OS2/c1-4-19-16(20)14-11(2)12(3)22-15(14)18-17(19)21-10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3

    InChI Key

    FRHSVLLPFLVUBJ-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC(=C2C)C

    Origin of Product

    United States

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